4-Trifluoromethoxy-3-(trifluoromethyl)benzonitrile
Overview
Description
Trifluoromethylbenzonitriles are a class of organic compounds that contain a trifluoromethyl group (-CF3) and a benzonitrile group. They are used as intermediates in organic synthesis .
Synthesis Analysis
While specific synthesis methods for “4-Trifluoromethoxy-3-(trifluoromethyl)benzonitrile” are not available, trifluoromethylbenzonitriles can be synthesized through various methods, including nickel-catalyzed arylcyanation reactions .Molecular Structure Analysis
The molecular structure of trifluoromethylbenzonitriles generally consists of a benzene ring with a trifluoromethyl group and a nitrile group attached to it .Chemical Reactions Analysis
Trifluoromethylbenzonitriles can participate in various chemical reactions. For example, they can be used as intermediates in the synthesis of other organic compounds .Physical And Chemical Properties Analysis
Trifluoromethylbenzonitriles are generally solids at room temperature. They have a high density and a relatively high boiling point .Scientific Research Applications
Electrolyte Additive in Lithium-Ion Batteries
4-Trifluoromethoxy-3-(trifluoromethyl)benzonitrile, or similar compounds, have been explored as novel electrolyte additives for high voltage lithium-ion batteries. For instance, the addition of 4-(Trifluoromethyl)-benzonitrile significantly improves the cyclic stability of lithium nickel manganese oxide cathodes, enhancing the initial capacity and maintaining higher capacity retention after numerous cycles compared to base electrolytes (Huang et al., 2014).
Chemical Properties and Interactions
The trifluoromethoxy group in compounds like 4-Trifluoromethoxy-3-(trifluoromethyl)benzonitrile is known for its long-range electron-withdrawing effect. This property makes it superior to both methoxy and trifluoromethyl groups in promoting hydrogen/metal permutations, affecting the basicity of arylmetal compounds even at remote positions (Castagnetti & Schlosser, 2002).
Photocatalytic Generation and Conversion
This compound has been used in photocatalytic processes. For example, its electron reduction by an organic photosensitizer leads to fragmentation into fluorophosgene and benzonitrile. This process has been used for the synthesis of carbonates, carbamates, and urea derivatives (Petzold et al., 2018).
In Polymer Solar Cells
4-Trifluoromethoxy-3-(trifluoromethyl)benzonitrile and related compounds have applications in polymer solar cells. As an additive, it enhances the power conversion efficiency of polymer solar cells by improving short circuit current and fill factor, attributed to its role in facilitating the ordering of polymer chains (Jeong et al., 2011).
Synthesis of Pharmaceutical Intermediates
It's also utilized in the synthesis of pharmaceutical intermediates, such as in the production of bicalutamide, a drug used in the treatment of prostate cancer. The process involves bromination, Grignard reaction, cyanidation, and amination (Zhang Tong-bin, 2012).
Safety and Hazards
properties
IUPAC Name |
4-(trifluoromethoxy)-3-(trifluoromethyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F6NO/c10-8(11,12)6-3-5(4-16)1-2-7(6)17-9(13,14)15/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LETUWTNLBWNLES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C(F)(F)F)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F6NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Trifluoromethoxy-3-(trifluoromethyl)benzonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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